N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide
Description
N-[2-(4-Methoxyphenoxy)ethyl]-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-methylbenzamide core linked via an ethyl chain to a 4-methoxyphenoxy group. This structure combines aromatic and ether functionalities, which may influence its physicochemical and biological properties. The compound’s synthesis likely follows standard acylation protocols, as seen in similar derivatives (e.g., coupling 4-methylbenzoyl chloride with 2-(4-methoxyphenoxy)ethylamine) .
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-3-5-14(6-4-13)17(19)18-11-12-21-16-9-7-15(20-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPROINNJWMKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322146 | |
| Record name | N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
295361-33-0 | |
| Record name | N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide typically involves the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the amide group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
The following analysis compares N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide to structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Table 1: Key Structural Features and Physical Properties
Key Observations :
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., Cl in Compound 17 , mp 150.6–152.0°C) increase melting points compared to electron-donating groups (e.g., 4-methyl or 4-methoxy in Compounds 15–16 ) .
- Bioactivity Correlations : Nitro groups (e.g., in DNB1/DNB2 ) enhance antimicrobial activity against M. tuberculosis, while 4-methyl/methoxy groups may favor enzyme inhibition (e.g., HDACs) .
Key Observations :
- Antimicrobial vs. Enzyme-Targeted Activity : Nitro-substituted benzamides (e.g., DNB1 ) prioritize microbial targeting, while alkyl-linked benzamides (e.g., Compound 109 ) focus on epigenetic modulation .
- Role of Substituents : The 4-methyl group in the target compound may balance lipophilicity and binding affinity, as seen in kinase inhibitors like ponatinib analogs .
Biological Activity
N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a benzamide structure substituted with a methoxyphenyl ether moiety. This structural configuration is crucial for its interaction with biological targets.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, such as those linked to cancer cell proliferation. For instance, it may affect enzymes that regulate cell growth and survival pathways, leading to potential anticancer effects.
- Receptor Modulation : It has been observed to interact with various receptors, potentially modulating their activity, which could result in diverse biological responses including anti-inflammatory and neuroprotective effects .
Antimicrobial Properties
Recent studies indicate that this compound exhibits antimicrobial activity. It has been tested against several bacterial strains, showing promising results that suggest its potential as an antimicrobial agent.
Anticancer Effects
The compound has shown efficacy in inhibiting the growth of various cancer cell lines. For example, it was reported to demonstrate significant cytotoxicity against leukemia cells with an IC50 value in the nanomolar range, suggesting strong anticancer properties .
Neuroprotective Effects
Research indicates that this compound may also have neuroprotective effects. It has been shown to promote the survival of dopaminergic neurons in vitro, suggesting potential applications in treating neurodegenerative diseases .
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various benzamide derivatives, this compound exhibited an IC50 value of approximately 900 nM against specific cancer cell lines. This level of potency indicates its potential as a therapeutic agent in oncology .
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as a broad-spectrum antimicrobial agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Neuroprotective Effect |
|---|---|---|---|
| This compound | 900 nM | Yes | Yes |
| 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide | 500 nM | Moderate | No |
| N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide | 300 nM | Yes | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
